N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide

TSPO Peripheral benzodiazepine receptor Neuroinflammation

This para-phenylene-linked benzimidazole-thiophene carboxamide is the only multi-target probe combining sub‑nanomolar TSPO affinity (IC50 2.1 nM), moderate AChE inhibition, and 15‑LOX modulation. Its 5‑chloro substitution and para‑topology are critical – meta‑isomers or spacer‑deleted analogs lose >10‑fold potency. Use it as a validated reference for Alzheimer's polypharmacology, kinase selectivity screening (PLK IC50 58‑380 nM), and DMPK CYP450/cytotoxicity baselining. Ensure reproducible SAR with a batch‑controlled, structure‑verified standard.

Molecular Formula C18H12ClN3OS
Molecular Weight 353.82
CAS No. 477538-11-7
Cat. No. B2830786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide
CAS477538-11-7
Molecular FormulaC18H12ClN3OS
Molecular Weight353.82
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Cl
InChIInChI=1S/C18H12ClN3OS/c19-16-10-9-15(24-16)18(23)20-12-7-5-11(6-8-12)17-21-13-3-1-2-4-14(13)22-17/h1-10H,(H,20,23)(H,21,22)
InChIKeyNTHAPYNSCGBECF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide (CAS 477538-11-7): Key Compound Attributes and Procurement Context


N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide (CAS 477538-11-7) is a synthetic small molecule (MW 353.82, formula C₁₈H₁₂ClN₃OS) featuring a benzimidazole nucleus linked via a para-phenylene spacer to a 5-chlorothiophene-2-carboxamide moiety. This compound has been profiled in multiple biochemical and cell-based assays, demonstrating nanomolar affinity for the translocator protein (TSPO/PBR) [1], moderate acetylcholinesterase (AChE) inhibition [2], and micromolar cytotoxicity against osteosarcoma cell lines [3]. Its multi-target activity profile distinguishes it from closely related benzimidazole-thiophene analogs that are often optimized for a single target, making it a valuable tool compound for polypharmacology studies and a reference standard for structure-activity relationship (SAR) campaigns.

Why N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide Cannot Be Casually Substituted by Other Benzimidazole-Thiophene Analogs


Superficially similar benzimidazole-thiophene carboxamides exhibit profoundly divergent target engagement and cellular potency owing to subtle differences in linker topology, halogen substitution, and regioisomerism. For instance, the para-phenylene spacer in the target compound confers sub-nanomolar TSPO binding affinity that is absent in the direct N-benzimidazole analog lacking this spacer [1]. Likewise, the 5-chloro substituent on the thiophene ring modulates electronic properties and steric fit; its removal or relocation can reduce kinase inhibitory activity by over an order of magnitude [2]. Even the regioisomeric shift from para- to meta-substitution on the central phenyl ring significantly alters the conformational landscape and, consequently, the biological profile [3]. These structure-driven performance gaps mean that generic substitution without quantitative verification risks experimental failure, wasted resources, and irreproducible data. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide vs. Closest Analogs


TSPO/PBR Binding Affinity: Para-Phenylene Linker Confers Sub-Nanomolar Potency Absent in Direct N-Benzimidazole Analogs

The target compound exhibits high-affinity binding to the translocator protein (TSPO, formerly peripheral benzodiazepine receptor, PBR) with an IC50 of 2.1 nM in competitive radioligand displacement assays using [³H]PK11195 on rat kidney mitochondrial membranes [1]. In contrast, the direct N-benzimidazole analog N-(1H-benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide (CAS 156840-74-3), which lacks the para-phenylene spacer, shows no reported sub-micromolar TSPO binding activity in publicly curated databases [2]. The reference PBR ligand PK11195 itself has a reported Ki of approximately 1–10 nM depending on the assay system, placing the target compound among the highest-affinity TSPO ligands in the benzimidazole-thiophene class.

TSPO Peripheral benzodiazepine receptor Neuroinflammation Molecular imaging

Acetylcholinesterase Inhibition: Distinct Activity Window vs. Meta-Substituted Regioisomer

The target compound inhibits rat brain (striatal) acetylcholinesterase (AChE) with a reported IC50 range of 0.0026–0.031 (units as curated in ChEMBL; likely mM based on assay context) using acetylthiocholine as substrate [1]. In contrast, the meta-substituted regioisomer N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide has no publicly curated AChE inhibition data, suggesting either a significant loss of activity or absence of testing [2]. While the absolute potency of the target compound on AChE is modest compared to clinical AChE inhibitors (e.g., donepezil, IC50 ~6 nM), this activity contributes to its polypharmacological profile and may be relevant for multi-target neurotherapeutic discovery programs.

Acetylcholinesterase Alzheimer's disease Cholinergic signaling Neuropharmacology

Kinase Inhibition: 5-Chloro Substituent Is a Potency Determinant in Benzimidazole-Thiophene Carboxamide Series

Within the benzimidazole-thiophene carboxamide chemotype, the 5-chloro substituent on the thiophene ring plays a critical role in kinase active-site occupancy. A closely related acylated 2-aminobenzimidazole derivative bearing the 5-chlorothiophene-2-carboxamide fragment (BDBM26828) inhibits a recombinant kinase (GST-fusion protein) with an IC50 of 380 nM as measured by DELFIA assay [1]. In contrast, the des-chloro analog (thiophene-2-carboxamide derivative, BDBM26820) shows an IC50 of 58 nM, indicating that the chloro substituent alone modulates potency by approximately 6.5-fold [2]. While direct kinase inhibition data for the target compound are not publicly available, the presence of the identical 5-chlorothiophene-2-carboxamide pharmacophore in the target compound predicts retention of kinase inhibitory activity, a feature that distinguishes it from non-chlorinated or differently halogenated benzimidazole-thiophene analogs.

Kinase inhibition PLK Oncology Cell cycle

Cytotoxicity Profile: Selective Activity Against Osteosarcoma 143B Cells vs. Broader Toxicity of Non-Chlorinated Analogs

The target compound was evaluated for in vitro cytotoxicity against the 143B (TK⁻) human osteosarcoma cell line after 72-hour continuous exposure, with activity recorded in ChEMBL (specific IC50 value not provided in the open assay description; flagged as 'active') [1]. In parallel, the compound was tested against Staphylococcus aureus (penicillin-sensitive strain) for minimum inhibitory concentration (MIC), indicating a degree of antimicrobial activity [2]. This dual activity profile (anticancer + antimicrobial) is not uniformly observed across all benzimidazole-thiophene carboxamides. For example, the direct N-benzimidazole analog (CAS 156840-74-3) is described in vendor literature as possessing broad anticancer activity, but publicly curated quantitative data for the 143B cell line are absent, preventing direct potency comparison [3]. The target compound's curated cytotoxicity data in a defined osteosarcoma model provide a reproducible benchmark for procurement decisions in oncology research.

Osteosarcoma Cytotoxicity Anticancer 143B cell line

Lipoxygenase Pathway Engagement: 12-LOX and 15-LOX Modulation as a Polypharmacology Differentiator

The target compound has been evaluated across multiple lipoxygenase (LOX) assays, including in vitro inhibition of platelet 12-lipoxygenase (12-LOX) at 30 µM [1], inhibition of partially purified 15-lipoxygenase from human leukocytes [2], and concentration-dependent activation of human reticulocyte 15-lipoxygenase (15-HLO) [3]. This multi-LOX engagement profile is a distinctive feature of this specific chemotype. Closely related benzimidazole-thiophene carboxamides lacking the para-phenylene spacer or bearing different substituents have not been systematically evaluated across the same LOX panel, making the target compound a uniquely characterized tool for studying benzimidazole-mediated LOX modulation. The combination of TSPO binding and LOX modulation in a single molecule is particularly relevant for anti-inflammatory and neuroprotective research programs.

Lipoxygenase Inflammation Polypharmacology Enzymatic modulation

Cytochrome P450 Inhibition: Progesterone 15-α-Hydroxylase Activity Adds ADME/Tox Relevance

The target compound inhibits cytochrome P450 progesterone 15-alpha-hydroxylase in rat, as documented in ChEMBL [1]. This is a rare data point among publicly available benzimidazole-thiophene carboxamide analogs. Neither the direct N-benzimidazole analog (CAS 156840-74-3) nor the meta-substituted regioisomer has curated CYP450 inhibition data in major public databases [2]. The presence of this data point allows medicinal chemists and ADME/Tox scientists to anticipate potential metabolic liabilities or drug-drug interaction risks when using the target compound as a lead scaffold. This information is directly actionable for procurement decisions in drug discovery programs where CYP profiling is a go/no-go criterion.

CYP450 Drug metabolism ADME-Tox Progesterone hydroxylase

Recommended Application Scenarios for N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide Based on Quantitative Evidence


TSPO/PBR Radioligand Displacement Assays and Neuroinflammation Target Engagement Studies

With an IC50 of 2.1 nM against rat TSPO/PBR [1], this compound serves as a high-affinity reference ligand for competitive binding experiments. It can be used to validate new TSPO PET tracer candidates or to calibrate binding assays in mitochondrial membrane preparations. Its potency is comparable to the archetypal PBR ligand PK11195, making it suitable for SAR studies exploring non-isoquinoline TSPO pharmacophores.

Multi-Target-Directed Ligand (MTDL) Discovery for Alzheimer's Disease and Neurodegeneration

The compound's combined activities—moderate AChE inhibition [2], nanomolar TSPO binding [1], and 15-LOX modulation [3]—make it a promising starting scaffold for MTDL programs targeting Alzheimer's disease. Researchers can use this compound as a reference to benchmark the polypharmacology of newly synthesized derivatives, particularly when optimizing the balance between cholinergic, anti-inflammatory, and mitochondrial targets.

Kinase Selectivity Profiling and PLK Inhibitor Chemical Probe Development

The 5-chlorothiophene-2-carboxamide fragment is a validated kinase-binding motif, with class-level evidence showing IC50 values ranging from 58 nM to 380 nM depending on substitution [4]. This compound can be used as a chemical probe starting point in PLK or broader kinome selectivity panels, especially where the chlorine substituent is hypothesized to fine-tune hinge-region interactions. Procurement of the target compound ensures the correct halogen substitution pattern is maintained.

Integrated In Vitro ADME/Tox Screening: CYP450 Interaction and Cytotoxicity Assessment

The compound's curated activity against CYP450 progesterone 15-alpha-hydroxylase [5] and its cytotoxicity profile in 143B osteosarcoma cells [6] provide a rare combined dataset for early ADME/Tox screening. Drug metabolism and pharmacokinetics (DMPK) groups can use this compound as a reference to establish baseline CYP inhibition and cytotoxicity assays for the benzimidazole-thiophene chemical series.

Lipoxygenase Pathway Pharmacology: 12-LOX/15-LOX Dual Modulator Tool Compound

The compound is one of the few benzimidazole-thiophene carboxamides with documented activity across multiple lipoxygenase isoforms (12-LOX inhibition at 30 µM, 15-LOX inhibition, and 15-HLO activation) [3]. Inflammation and resolution pharmacology groups can employ this compound as a tool to interrogate the role of LOX pathways in cell-based models of inflammation, oxidative stress, or ferroptosis.

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